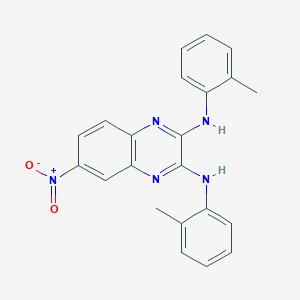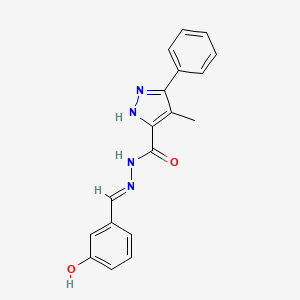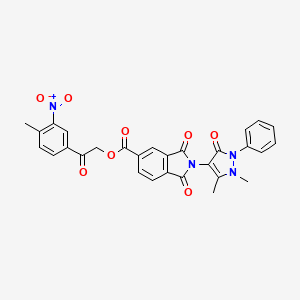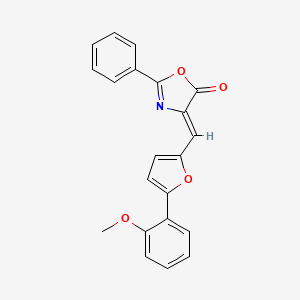
N,N'-bis(2-methylphenyl)-6-nitroquinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
The synthesis of N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo nitration and subsequent substitution reactions to introduce the nitro and methylphenyl groups. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques like chromatography for purification.
Chemical Reactions Analysis
N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium catalysts.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
N2,N3-BIS(2-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE can be compared with other similar compounds, such as:
- N2,N3-bis(4-methylphenyl)imidazo[1,2-a]pyridine-2,3-diimine
- N2,N3-bis[2,5-bis(1-naphthalenyl)-1-pyrrolyl]butane-2,3-diimine
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-N,3-N-bis(2-methylphenyl)-6-nitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C22H19N5O2/c1-14-7-3-5-9-17(14)23-21-22(24-18-10-6-4-8-15(18)2)26-20-13-16(27(28)29)11-12-19(20)25-21/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JQTQZDOJPKDGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15039281.png)
![3-(2-ethoxyphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039284.png)
![N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15039288.png)
![2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15039295.png)
![ethyl 2-({5-methoxy-2-[(phenylcarbonyl)oxy]benzyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15039301.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15039309.png)

![(5Z)-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15039332.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15039337.png)
![N-(4-chlorobenzyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15039347.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15039354.png)

![(3E)-3-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B15039369.png)
